molecular formula C16H13N3O B12660659 2-Cyano-3-(diphenylamino)acrylamide CAS No. 93942-34-8

2-Cyano-3-(diphenylamino)acrylamide

Cat. No.: B12660659
CAS No.: 93942-34-8
M. Wt: 263.29 g/mol
InChI Key: HYQLALBKHYJQKD-OUKQBFOZSA-N
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Description

2-Cyano-3-(diphenylamino)acrylamide is an organic compound with the molecular formula C16H13N3O. It is known for its applications in various scientific fields, particularly in the development of dye-sensitized solar cells (DSSC) due to its optoelectronic properties . The compound is characterized by the presence of a cyano group, a diphenylamino group, and an acrylamide moiety, which contribute to its unique chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(diphenylamino)acrylamide typically involves the reaction of diphenylamine with acrylonitrile under specific conditions. One common method includes the use of a base catalyst such as triethylamine in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, reaction time, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(diphenylamino)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acrylamides, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyano-3-(diphenylamino)acrylamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(diphenylamino)acrylamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the diphenylamino group can engage in π-π interactions with aromatic systems. These interactions contribute to the compound’s biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-(4-diphenylamino)phenylacrylic acid: Similar in structure but contains an additional phenyl group.

    2-Cyano-3-(dimethylamino)acrylamide: Contains a dimethylamino group instead of a diphenylamino group.

    2-Cyano-3-(4-chlorophenyl)acrylamide: Contains a chlorophenyl group instead of a diphenylamino group.

Uniqueness

2-Cyano-3-(diphenylamino)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in DSSC make it a valuable compound in scientific research .

Properties

CAS No.

93942-34-8

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

(E)-2-cyano-3-(N-phenylanilino)prop-2-enamide

InChI

InChI=1S/C16H13N3O/c17-11-13(16(18)20)12-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12H,(H2,18,20)/b13-12+

InChI Key

HYQLALBKHYJQKD-OUKQBFOZSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(/C=C(\C#N)/C(=O)N)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)N(C=C(C#N)C(=O)N)C2=CC=CC=C2

Origin of Product

United States

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